Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate

Catalog No.
S15974461
CAS No.
2636798-45-1
M.F
C16H31N3O2
M. Wt
297.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidin...

CAS Number

2636798-45-1

Product Name

Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-7-14(8-12-19)18(4)13-5-9-17-10-6-13/h13-14,17H,5-12H2,1-4H3

InChI Key

VLMHCQBSYFJRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCNCC2

Tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate is a chemical compound characterized by its complex structure that includes a tert-butyl group, a piperidine ring, and a carboxylate moiety. Its molecular formula is C13H24N2O2C_{13}H_{24}N_2O_2, and it possesses a molecular weight of approximately 240.35 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of the piperidine ring, which is often associated with various biological activities.

Typical for compounds containing amine and carboxylate functionalities. For instance, it can undergo nucleophilic substitutions, acylation reactions, and hydrolysis under acidic or basic conditions. The reactivity of the piperidine nitrogen can also facilitate the formation of various derivatives through alkylation or acylation processes.

Synthesis of tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate can be achieved through several methods:

  • Direct Amination: The reaction of tert-butyl 4-piperidinecarboxylic acid with methylamine can yield the desired product.
  • Boc Protection: Starting from piperidine derivatives, the introduction of a tert-butoxycarbonyl (Boc) protecting group followed by methylation can be employed.
  • Coupling Reactions: Utilizing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate the reaction between amines and carboxylic acids.

Tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate has potential applications in drug development, particularly in creating new therapeutic agents targeting neurological disorders. Its structure allows for modifications that could enhance bioavailability and specificity towards biological targets.

Several compounds share structural similarities with tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate, which may offer insights into its uniqueness:

Compound NameCAS NumberSimilarity
Tert-butyl 4-amino-piperidine-1-carboxylate87120-72-70.98
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-11.00
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-01.00
Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane207405-68-30.98
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane207405-68-30.98

These compounds highlight the structural diversity within the piperidine family while underscoring the unique aspects of tert-butyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate, particularly its specific substitution pattern and potential biological implications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

297.24162724 g/mol

Monoisotopic Mass

297.24162724 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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